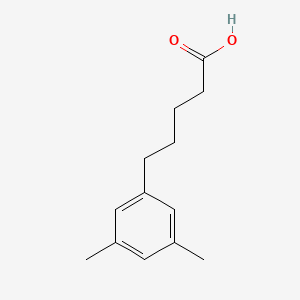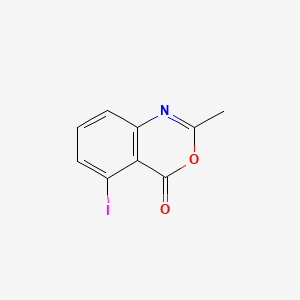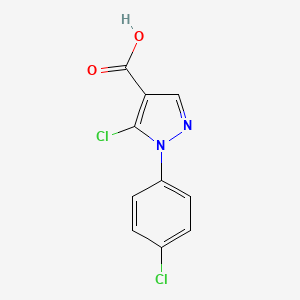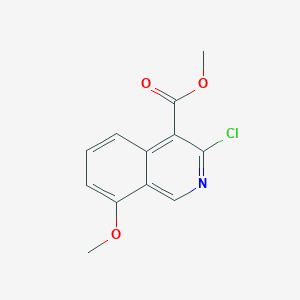
Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a chloro group at the 3-position, a methoxy group at the 8-position, and a methyl ester group at the 4-position of the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of 8-methoxyisoquinoline followed by esterification. The reaction conditions often require the use of reagents such as thionyl chloride for chlorination and methanol for esterification. The process may involve heating under reflux and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The chloro and methoxy groups on the isoquinoline ring can participate in various binding interactions with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-8-methoxyisoquinoline: Lacks the ester group at the 4-position.
8-methoxyisoquinoline-4-carboxylate: Lacks the chloro group at the 3-position.
3-chloroisoquinoline-4-carboxylate: Lacks the methoxy group at the 8-position.
Uniqueness
Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro, methoxy, and ester groups allows for a diverse range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H10ClNO3 |
|---|---|
Poids moléculaire |
251.66 g/mol |
Nom IUPAC |
methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-9-5-3-4-7-8(9)6-14-11(13)10(7)12(15)17-2/h3-6H,1-2H3 |
Clé InChI |
UCQPLMCVIUUJDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C(C(=NC=C21)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




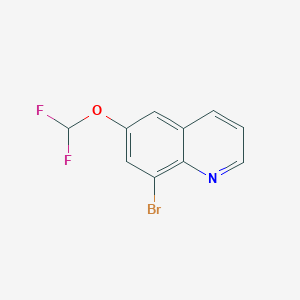
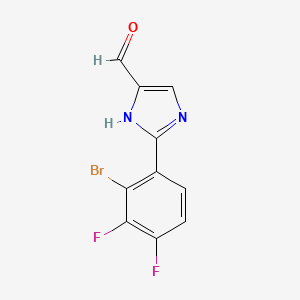

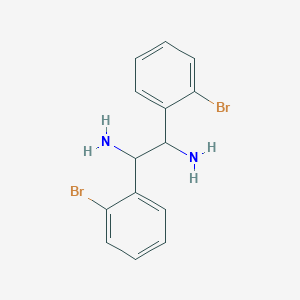
![4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)
